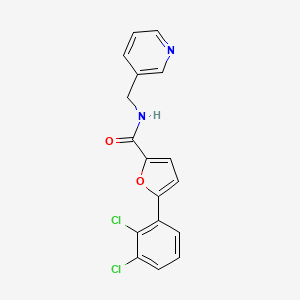
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as DMF or PPARδ agonist, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to play a crucial role in regulating various physiological processes in the body.
Mecanismo De Acción
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide exerts its biological effects by selectively activating PPARδ, a nuclear receptor that regulates gene expression in response to various stimuli. PPARδ is known to play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation, making it an attractive target for drug development.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the activation of fatty acid oxidation, the inhibition of inflammation, and the regulation of glucose homeostasis. It has also been shown to have anti-cancer effects, particularly in the treatment of colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide, including the development of new synthetic routes to improve its yield and purity, the investigation of its potential applications in the treatment of metabolic disorders, and the exploration of its potential as a therapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to optimize its dosing and delivery methods.
Métodos De Síntesis
The synthesis of 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 2,3-dichlorophenylamine with 3-pyridinemethanol to form the intermediate compound, which is then treated with furan-2-carboxylic acid to obtain the final product. This synthetic route has been optimized to yield high purity 5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide with excellent chemical and physical properties.
Aplicaciones Científicas De Investigación
5-(2,3-dichlorophenyl)-N-(3-pyridinylmethyl)-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulation effects.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-1-4-12(16(13)19)14-6-7-15(23-14)17(22)21-10-11-3-2-8-20-9-11/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGECWQZVQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)
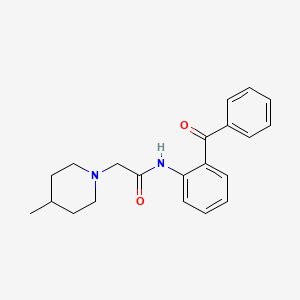

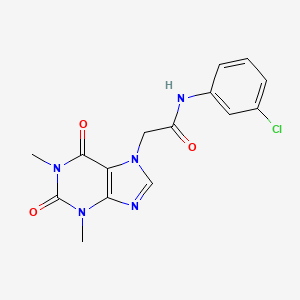
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
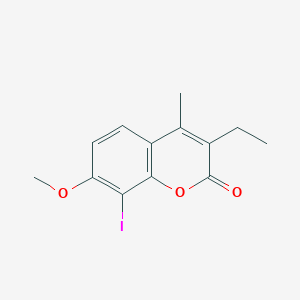


![{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5746077.png)
![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
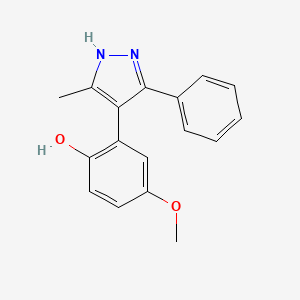
![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)